N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967290
InChI: InChI=1S/C16H17NO6/c1-8-10-3-4-12(18)9(2)15(10)23-16(22)11(8)7-13(19)17-6-5-14(20)21/h3-4,18H,5-7H2,1-2H3,(H,17,19)(H,20,21)
SMILES:
Molecular Formula: C16H17NO6
Molecular Weight: 319.31 g/mol

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

CAS No.:

Cat. No.: VC14967290

Molecular Formula: C16H17NO6

Molecular Weight: 319.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine -

Specification

Molecular Formula C16H17NO6
Molecular Weight 319.31 g/mol
IUPAC Name 3-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C16H17NO6/c1-8-10-3-4-12(18)9(2)15(10)23-16(22)11(8)7-13(19)17-6-5-14(20)21/h3-4,18H,5-7H2,1-2H3,(H,17,19)(H,20,21)
Standard InChI Key AGFBGMSPOMHDRS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid, reflects its structural complexity. The chromen-2-one core consists of a benzopyran ring system with ketone (C=O) and hydroxyl (-OH) groups at positions 2 and 7, respectively. Methyl groups at positions 4 and 8 enhance hydrophobicity, while the acetyl-beta-alanine side chain introduces hydrogen-bonding and ionic interaction capabilities.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₆
Molecular Weight319.31 g/mol
SMILES NotationCC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC(=O)O
PubChem CID5417226
SolubilityModerate in polar solvents

The stereochemistry of the beta-alanine moiety (position 3) influences its binding affinity to biological targets, though detailed conformational studies remain limited.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions starting with 7-hydroxy-4,8-dimethylcoumarin. Key steps include:

  • Acetylation: Introduction of the acetyl group at position 3 using acetic anhydride or acetyl chloride under acidic conditions.

  • Amide Bond Formation: Coupling the acetylated intermediate with beta-alanine via carbodiimide-mediated reactions (e.g., EDC/HOBt).

Table 2: Common Reagents and Conditions

StepReagents/ConditionsRole
AcetylationAcetic anhydride, H₂SO₄ (catalytic)Electrophilic acylating agent
Amide CouplingEDC, HOBt, DMF (solvent), 0–5°CCarbodiimide activator
PurificationColumn chromatography (silica gel)Isolation of product

Oxidation and reduction steps may be employed to modify substituents, with hydrogen peroxide (H₂O₂) and sodium borohydride (NaBH₄) frequently used.

Reactivity Profile

The compound’s functional groups enable diverse reactions:

  • Hydroxyl Group: Susceptible to alkylation or acylation to improve lipophilicity.

  • Ketone: Reducible to secondary alcohol for structural diversification.

  • Carboxylic Acid: Forms salts (e.g., sodium, potassium) for enhanced solubility.

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl group, which donates hydrogen atoms to free radicals. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.5 μM against DPPH radicals, comparable to ascorbic acid.

Anti-Inflammatory Action

It suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. Molecular docking studies suggest binding to IKKβ (Inhibitor of NF-κB kinase) with a binding affinity of −8.9 kcal/mol.

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 64 μg/mL and 128 μg/mL, respectively, have been reported. The mechanism involves disruption of microbial cell membranes via electrostatic interactions with phospholipids.

Stability and Formulation Considerations

pH-Dependent Stability

The compound remains stable at pH 5–7 but degrades under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life (t₁/₂) of 4.2 hours at pH 2.

Table 3: Stability Profile

pHHalf-Life (Hours)Degradation Products
24.27-Hydroxy-4,8-dimethylcoumarin
7>48None detected
1012.1Beta-alanine derivatives

Solid-State Stability

Lyophilized formulations retain >90% potency after 6 months at 25°C, making them suitable for long-term storage.

Applications in Pharmaceutical Research

Drug Development

The compound serves as a lead structure for:

  • Neuroprotective Agents: Reduces oxidative damage in neuronal cell lines (SH-SY5Y) by 40% at 10 μM.

  • Anticancer Therapeutics: Synergizes with doxorubicin to inhibit MCF-7 breast cancer cell proliferation (IC₅₀ reduced from 1.2 μM to 0.7 μM).

Cosmetic Uses

In topical formulations (0.5% w/w), it decreases UV-induced skin erythema by 30% in murine models, outperforming vitamin E.

Recent Research Advancements

In Vivo Efficacy

A 2024 study reported a 50% reduction in paw edema in rat arthritis models following oral administration (10 mg/kg/day for 14 days). Serum CRP levels decreased from 12 mg/L to 4 mg/L, indicating systemic anti-inflammatory effects.

Computational Modeling

Machine learning models predict moderate blood-brain barrier permeability (logBB = −0.8), suggesting potential CNS applications.

Challenges and Future Directions

Current limitations include:

  • Low Oral Bioavailability: <20% due to first-pass metabolism.

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

Future research should prioritize prodrug designs (e.g., ester derivatives) and large-scale efficacy trials in chronic disease models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator